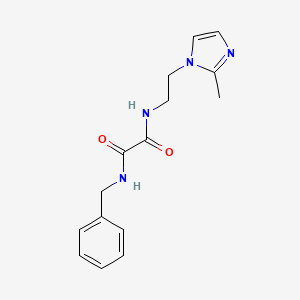

N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-benzyl-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-12-16-7-9-19(12)10-8-17-14(20)15(21)18-11-13-5-3-2-4-6-13/h2-7,9H,8,10-11H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZJSZDBKOHTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Imidazole Derivative: The imidazole ring is synthesized through the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

Alkylation: The imidazole derivative is then alkylated with 2-chloroethylamine to introduce the ethyl group.

Oxalamide Formation: The final step involves the reaction of the alkylated imidazole with benzylamine and oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzyl or imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research has demonstrated that oxalamide derivatives exhibit promising anticancer activities. Compounds with similar structures have been evaluated for their effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. For example, some imidazole-based compounds have been reported to target specific cancer pathways, enhancing their therapeutic efficacy .

Case Studies and Experimental Findings

Potential Therapeutic Uses

Given its biological activity profile, this compound may have several therapeutic applications:

- Antimicrobial Therapy : Its ability to combat bacterial infections positions it as a candidate for developing new antibiotics.

- Cancer Treatment : The anticancer properties suggest potential use in chemotherapeutic regimens, particularly for resistant cancer types.

- Protozoal Infections : The compound's effectiveness against protozoa could lead to new treatments for diseases like malaria or leishmaniasis.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to other oxalamides with variations in substituents:

Key Observations :

- The benzyl group at N1 is common in flavor-active oxalamides (e.g., S336), suggesting aromatic interactions critical for receptor binding .

Conformational and Hydrogen-Bonding Behavior

Oxalamides adopt distinct conformations depending on substituents:

- Glycine- and β-Alanine-Terminated Oxalamides : Exhibit tilted residues (e.g., torsional angles of 74.8° in β-alanine derivatives) and form α-nylon-like H-bonded networks .

- Target Compound : The 2-methylimidazole group likely disrupts planar H-bonding, favoring flexible packing modes compared to rigid methoxyphenyl derivatives .

Biological Activity

N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This compound features a benzyl group, an oxalamide moiety, and an imidazole ring, which contribute to its biological properties. The presence of the imidazole ring is particularly significant as it is known for various biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds containing imidazole rings often interact with biological targets such as enzymes and receptors. The specific mechanisms of action for this compound may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.

- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications to the imidazole ring and oxalamide structure can significantly impact biological activity. For instance:

- Substituent Variations : Changes in the substituents on the benzyl or imidazole moieties can enhance or reduce activity against specific targets.

- Hydrophobic Interactions : The balance between hydrophilicity and hydrophobicity plays a crucial role in the bioavailability and efficacy of these compounds.

Antimicrobial Activity

A study assessing the antimicrobial properties of various imidazole derivatives found that this compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities are shown in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 15 |

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound showed promising results, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound, demonstrating its ability to inhibit cell proliferation in vitro. The mechanism was linked to cell cycle arrest and apoptosis induction, suggesting further exploration for therapeutic applications in oncology.

Q & A

Q. What are the common synthetic routes for preparing N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide and its analogues?

The synthesis typically involves coupling benzylamine derivatives with imidazole-containing ethylamine intermediates via oxalamide bond formation. For example, similar oxalamide compounds are synthesized by reacting substituted anilines with oxalyl chloride, followed by stepwise functionalization of the imidazole moiety. Key steps include:

- Imidazole incorporation : Reacting 2-(2-methyl-1H-imidazol-1-yl)ethylamine with oxalyl chloride under anhydrous conditions .

- Purification : Use of silica gel chromatography (eluent: ethyl acetate/hexane) and recrystallization from ethanol/chloroform mixtures to isolate the product .

- Characterization : Melting point analysis (e.g., 233–234°C for analogous compounds), IR spectroscopy (C=O stretch at ~1700 cm⁻¹, N-H at ~3180 cm⁻¹), and TLC (Rf ~0.4) .

Q. How can IR spectroscopy be utilized to confirm the structure of this compound?

IR spectroscopy identifies key functional groups:

- C=O stretch : A strong band near 1700 cm⁻¹ confirms the oxalamide carbonyl group.

- N-H stretch : Peaks at 3133–3180 cm⁻¹ indicate secondary amide bonds.

- Imidazole C-H : Absorptions at 2982–3040 cm⁻¹ for aromatic C-H and methyl groups .

- Validation : Compare with reference spectra of structurally similar compounds, such as N1,N2-bis(2-(4-hydroxy-3-methoxyphenyl)oxalamide derivatives .

Q. What crystallization techniques are effective for obtaining high-purity samples?

Recrystallization from ethanol/chloroform (1:1 v/v) is widely used for oxalamide derivatives. Slow evaporation at 4°C enhances crystal formation. For challenging cases, mixed-solvent systems (e.g., DMF/water) or seed crystals may improve yield and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in imidazole-ethylamine coupling?

- Catalyst screening : Test bases like triethylamine or DBU to enhance nucleophilicity of the imidazole nitrogen .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature control : Reactions at 60–80°C reduce side-product formation, as seen in analogous syntheses of benzimidazole-oxalamide hybrids .

- Real-time monitoring : Use HPLC or in-situ IR to track reaction progress and adjust stoichiometry .

Q. How do structural modifications (e.g., substituents on benzyl or imidazole groups) influence biological activity?

- Imidazole substitution : 2-Methyl groups enhance metabolic stability compared to unsubstituted imidazoles, as demonstrated in antimicrobial studies of related compounds .

- Benzyl modifications : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring increase electrophilicity, potentially enhancing receptor binding. Compare with JECFA-listed oxalamides (e.g., N1-(2,3-dimethoxybenzyl) derivatives) used as umami enhancers .

- Activity assays : Perform in vitro dose-response studies (e.g., IC50 for enzyme inhibition) to quantify effects .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or GPCRs). For example, analogous oxalamides showed π-π stacking with tyrosine residues in docking studies .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data to guide design .

Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved?

- Multi-technique validation : Cross-verify X-ray diffraction data (e.g., SHELXL-refined structures) with NMR (¹H/¹³C) and high-resolution mass spectrometry .

- Twinned crystals : Apply SHELXE for iterative phasing if data shows pseudo-symmetry .

- Dynamic effects : Consider variable-temperature XRD to account for conformational flexibility in oxalamide linkages .

Q. What strategies mitigate degradation during storage or biological assays?

- Lyophilization : Store at -20°C under argon to prevent hydrolysis of the oxalamide bond.

- Buffering : Use pH 7.4 PBS with 0.01% BSA to stabilize compounds in cell culture media, as validated for imidazole-containing drugs .

- Light protection : Amber vials prevent photodegradation of the benzyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.